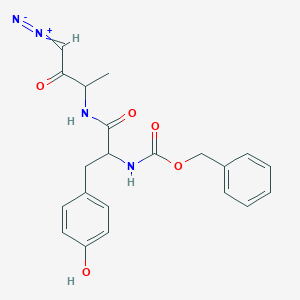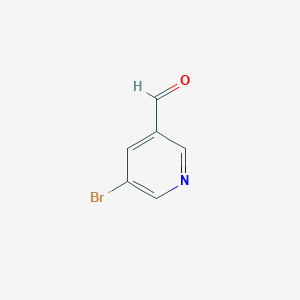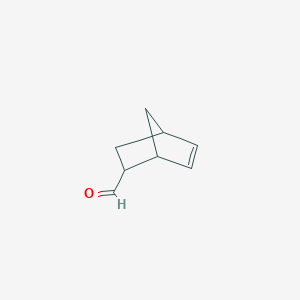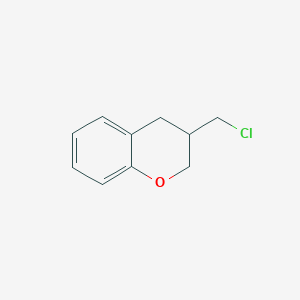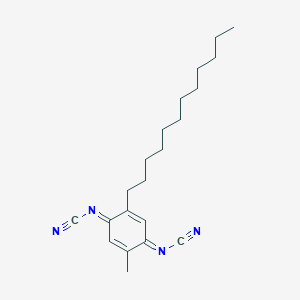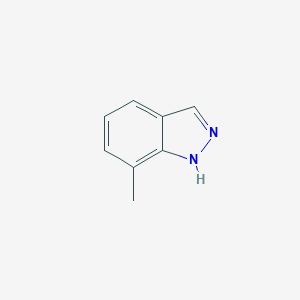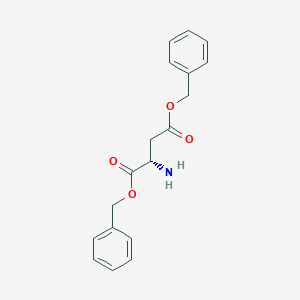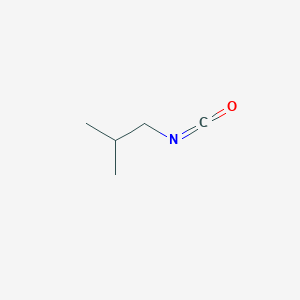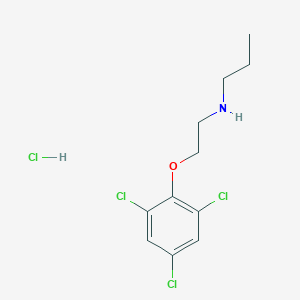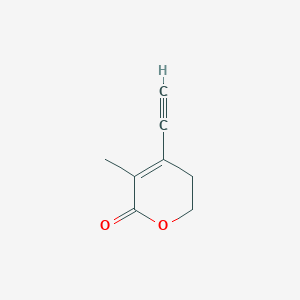
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one (EMDP) is a synthetic compound that has been extensively studied for its potential use in scientific research. EMDP is a member of the pyranone family of compounds and is known for its unique chemical structure, which gives it a range of interesting properties. In
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is not well understood, but it is thought to involve the inhibition of certain enzymes in the body. Specifically, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one may be able to increase the levels of acetylcholine in the brain, which could have a range of interesting effects.
Efectos Bioquímicos Y Fisiológicos
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been shown to have a range of interesting biochemical and physiological effects. For example, the compound has been shown to have anxiolytic effects in animal models, suggesting that it may be useful for the treatment of anxiety disorders. 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has also been shown to have anticonvulsant and antinociceptive effects, suggesting that it may be useful for the treatment of epilepsy and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one in lab experiments is its relative ease of synthesis. The compound can be obtained in high yields with a high degree of purity, making it ideal for use in a range of applications. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been extensively studied, and its properties are well understood, making it a reliable and predictable compound to work with.
One of the main limitations of using 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one in lab experiments is its potential toxicity. The compound has been shown to be toxic in high doses, and care must be taken when handling it. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has a relatively short half-life, meaning that it may not be suitable for use in long-term studies.
Direcciones Futuras
There are a number of interesting future directions for research on 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one. For example, the compound could be studied further for its potential use in the treatment of anxiety disorders, epilepsy, and pain. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one could be used as a starting material for the synthesis of other pyranone compounds, which could be studied for their potential use in drug discovery. Finally, the mechanism of action of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one could be studied further to better understand how the compound interacts with the body.
Métodos De Síntesis
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is synthesized through a multi-step process that involves the reaction of 2-methyl-3-butyn-2-ol with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of a pyranone intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is relatively straightforward, and the compound can be obtained in high yields with a high degree of purity.
Aplicaciones Científicas De Investigación
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been extensively studied for its potential use in scientific research. The compound has been shown to have a range of interesting properties that make it useful for a variety of applications. For example, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use in catalysis. 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has also been used as a starting material for the synthesis of other pyranone compounds, which have been studied for their potential use in drug discovery.
Propiedades
Número CAS |
113490-30-5 |
|---|---|
Nombre del producto |
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one |
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
4-ethynyl-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C8H8O2/c1-3-7-4-5-10-8(9)6(7)2/h1H,4-5H2,2H3 |
Clave InChI |
POVGESNNJPQZLH-UHFFFAOYSA-N |
SMILES |
CC1=C(CCOC1=O)C#C |
SMILES canónico |
CC1=C(CCOC1=O)C#C |
Sinónimos |
2H-Pyran-2-one, 4-ethynyl-5,6-dihydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



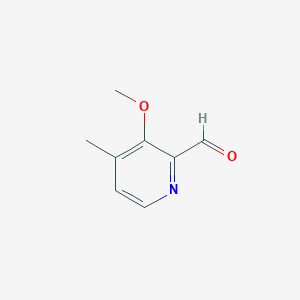
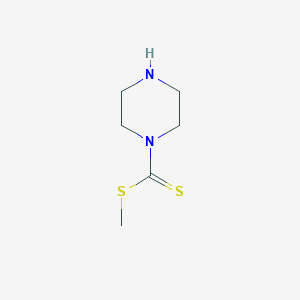
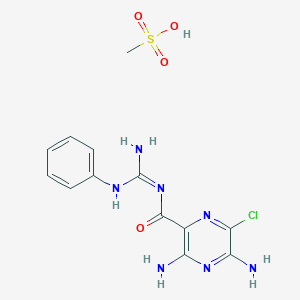
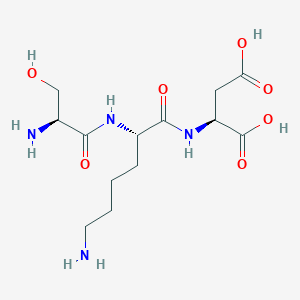
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
